4-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride.
Introduction of the butoxy group: The butoxy group can be introduced through a nucleophilic substitution reaction, where a suitable butoxy precursor reacts with the oxazole intermediate.
Formation of the benzamide moiety: This step involves the reaction of the oxazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
4-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can be compared with other oxazole derivatives such as:
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: Known for its pH sensitivity and polymerizable properties.
4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one: Exhibits strong cytotoxic activity against cancer cells.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-13-24-17-11-9-16(10-12-17)20(23)21-19-14-18(22-25-19)15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,21,23) |
InChI Key |
FBRZXTOJPQRYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.